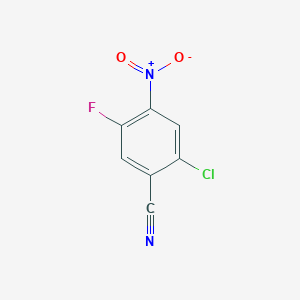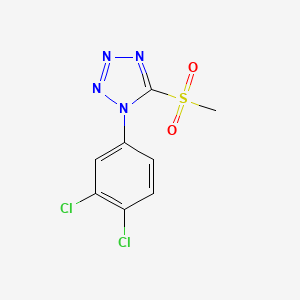
2-Chloro-5-fluoro-4-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2ClFN2O2. It is a derivative of benzonitrile and is characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical processes and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoro-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-chloro-4-fluorobenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with different nucleophiles.
Reduction: 2-Chloro-5-fluoro-4-aminobenzonitrile.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-chloro-5-fluoro-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzonitrile: Similar in structure but with different substituent positions.
2-Fluoro-5-nitrobenzonitrile: Lacks the chloro substituent.
2-Chloro-5-nitrobenzonitrile: Lacks the fluoro substituent
Uniqueness
2-Chloro-5-fluoro-4-nitrobenzonitrile is unique due to the specific combination of chloro, fluoro, and nitro groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H2ClFN2O2 |
|---|---|
Peso molecular |
200.55 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H |
Clave InChI |
KYSRRQCCBNHRBW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)


![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)

![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)



